Orthosilicate de sodium

Vue d'ensemble

Description

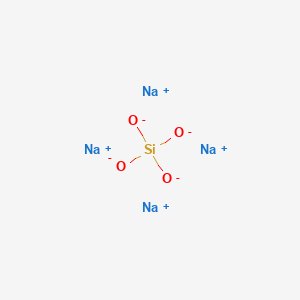

Sodium orthosilicate is an inorganic compound with the chemical formula Na₄SiO₄. It is one of the sodium silicates, specifically an orthosilicate, and is formally a salt of the unstable orthosilicic acid (H₄SiO₄). Sodium orthosilicate appears as a white powder and is known for its high melting point of 1,018°C .

Applications De Recherche Scientifique

Sodium orthosilicate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various silicate compounds and as a reagent in chemical reactions.

Industry: Utilized as an interfacial tension reducing additive in the waterflooding of oil fields for enhanced oil extraction.

Mécanisme D'action

Target of Action

Sodium orthosilicate (Na4SiO4) is a chemical compound that is one of the sodium silicates, specifically an orthosilicate . It is formally a salt of the unstable orthosilicic acid (H4SiO4) . The primary targets of sodium orthosilicate are oil fields and metal surfaces .

Mode of Action

Sodium orthosilicate has been considered as an interfacial tension reducing additive in the waterflooding of oil fields for enhanced oil extraction . In laboratory settings, it was found to be more effective than sodium hydroxide for some types of oil . Additionally, sodium orthosilicate has been found to stabilize ferrate films as an anticorrosion treatment of iron and steel surfaces .

Biochemical Pathways

The exact biological roles of silicon, the main component of sodium orthosilicate, remain unknown . Silicon has already been associated with bone mineralization, collagen synthesis, skin, hair and nails health, atherosclerosis, alzheimer disease, immune system enhancement, and with some other disorders or pharmacological effects .

Pharmacokinetics

It is known that ortho-silicic acid, a major form of bioavailable silicon for both humans and animals, is released by sodium orthosilicate . This release occurs in contact with water and physiological fluids .

Result of Action

The result of sodium orthosilicate’s action is the reduction of interfacial tension in oil fields, leading to enhanced oil extraction . It also stabilizes ferrate films, providing an anticorrosion treatment for iron and steel surfaces .

Action Environment

The action of sodium orthosilicate is influenced by the environment in which it is used. For example, in oil fields, the effectiveness of sodium orthosilicate may depend on the type of oil and the specific conditions of the field . Similarly, the effectiveness of sodium orthosilicate as an anticorrosion treatment may depend on the specific properties of the metal surface and the surrounding environment .

Analyse Biochimique

Biochemical Properties

It has been associated with bone mineralization, collagen synthesis, skin, hair and nails health, atherosclerosis, Alzheimer disease, immune system enhancement, and with some other disorders or pharmacological effects .

Cellular Effects

It has been suggested that dietary silicon in the form of Sodium orthosilicate activates formation of ammonia by elevating mitochondrial oxygen utilization .

Molecular Mechanism

It is known to release ortho-silicic acid (H4SiO4) in contact with water and physiological fluids

Temporal Effects in Laboratory Settings

In laboratory settings, Sodium orthosilicate was found to be more effective than sodium hydroxide for some types of oil

Metabolic Pathways

It is known to interact with ortho-silicic acid, a major form of bioavailable silicon for both humans and animals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium orthosilicate can be synthesized by melting quartz sand with sodium carbonate at high temperatures. The reaction typically occurs at around 1,300°C, resulting in the formation of sodium silicate, which can then be processed to obtain sodium orthosilicate .

Industrial Production Methods: In industrial settings, sodium orthosilicate is produced by fusing sodium carbonate with silica sand. The mixture is heated in a furnace until it melts and reacts to form sodium silicate. This product is then cooled, ground, and dissolved in water to form a solution, which is further processed to obtain sodium orthosilicate .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium orthosilicate undergoes various chemical reactions, including:

Decomposition: Sodium orthosilicate decomposes into sodium, silicon, and dioxygen when heated.

Hydrolysis: In the presence of water, sodium orthosilicate hydrolyzes to form sodium hydroxide and silicic acid.

Common Reagents and Conditions:

Acids: Sodium orthosilicate reacts with acids to form silicic acid and the corresponding sodium salt.

Bases: It can react with strong bases like sodium hydroxide to form more complex silicates.

Major Products Formed:

Silicic Acid: Formed during hydrolysis.

Sodium Hydroxide: Formed during hydrolysis.

Sodium Salts: Formed during reactions with acids.

Comparaison Avec Des Composés Similaires

Sodium Metasilicate (Na₂SiO₃): Another sodium silicate with a different silicon to oxygen ratio.

Sodium Pyrosilicate (Na₆Si₂O₇): A sodium silicate with a polymeric anion structure.

Comparison:

Sodium Orthosilicate vs. Sodium Metasilicate: Sodium orthosilicate has a higher silicon to oxygen ratio, making it more reactive in certain chemical processes.

Sodium Orthosilicate vs. Sodium Pyrosilicate: Sodium orthosilicate has a simpler anion structure compared to the polymeric structure of sodium pyrosilicate, which affects its solubility and reactivity.

Sodium orthosilicate’s unique properties, such as its high reactivity and ability to stabilize ferrate films, make it distinct from other sodium silicates .

Activité Biologique

Sodium orthosilicate (Na4SiO4) is a compound that has garnered attention for its biological activity, particularly in the fields of tissue engineering and regenerative medicine. This article explores the biological effects of sodium orthosilicate, supported by various studies, case analyses, and data tables.

Overview of Sodium Orthosilicate

Sodium orthosilicate is a soluble silicate that serves as a source of silicon in biological applications. Silicon is an essential element for various biological processes, including bone formation and connective tissue development. Its role in enhancing cellular activities has led to increased interest in sodium orthosilicate as a potential therapeutic agent.

Cell Proliferation and Metabolic Activity

A significant study investigated the effects of sodium orthosilicate on human cell lines, including fibroblasts (NHDF), endothelial cells (HUVEC), and osteoblasts (HOBs). The study treated these cells with sodium orthosilicate at concentrations of 0.5 mM and 1 mM for 72 hours. The results indicated that sodium orthosilicate significantly stimulated cell growth, proliferation, and metabolic activity, particularly when combined with concentrated growth factors (CGF) .

Key Findings:

- Cell Types Studied: NHDF, HUVEC, HOBs

- Concentrations Used: 0.5 mM and 1 mM

- Duration: 72 hours

- Outcomes: Increased expression of Ki-67 (a marker for proliferation), Collagen type I, Osteopontin, Vascular Endothelial Growth Factor (VEGF), and endothelial Nitric Oxide Synthase.

This suggests that sodium orthosilicate may enhance tissue regeneration processes by promoting cellular activities essential for healing.

Hemostatic Properties

Research has also indicated that sodium silicate complexes can neutralize hemorrhagic activities induced by certain venoms. A study demonstrated that sodium silicate could significantly reduce hemolytic activity caused by P. mucrosquamatus venom when pre-incubated with the venom . The effective dilution of sodium silicate was found to be as low as 64-fold, showcasing its potential as a therapeutic agent against venom-induced damage.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of sodium orthosilicate compared to other silicates, the following table summarizes relevant findings:

Case Studies

- Tissue Engineering Applications : In studies involving tissue engineering, sodium orthosilicate has been shown to promote osteogenic differentiation in mesenchymal stem cells (MSCs). This effect is attributed to its ability to enhance silicon availability, which is crucial for bone mineralization processes.

- Wound Healing : Another case study highlighted the use of sodium orthosilicate in wound healing applications. The compound was incorporated into hydrogel formulations, resulting in accelerated healing rates in animal models due to its stimulatory effects on fibroblast migration and collagen deposition.

Toxicological Considerations

While sodium orthosilicate exhibits promising biological activities, it is essential to consider its safety profile. Studies have shown that inhalation exposure to sodium orthosilicate can lead to transient lung inflammation and markers of cell injury at certain concentrations . The lowest observed adverse effect levels (LOAELs) were reported between 1 to 50 mg/m³, emphasizing the need for careful dosage management in clinical applications.

Propriétés

IUPAC Name |

tetrasodium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWFTOSLLWLEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4SiO4, Na4O4Si | |

| Record name | SODIUM ORTHOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1344-09-8 (Parent) | |

| Record name | Sodium orthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6065501 | |

| Record name | Silicic acid (H4SiO4), sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium orthosilicate appears as a white flaky solid. Strongly irritates skin, eyes, and mucous membranes. Used as a cleaning agent., White powder; [Strem Chemicals MSDS] | |

| Record name | SODIUM ORTHOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrasodium orthosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

none, 13472-30-5 | |

| Record name | SODIUM ORTHOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium orthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ORTHOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEU2JIC5PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the molecular formula and weight of sodium orthosilicate?

A1: Sodium orthosilicate has the molecular formula Na₄SiO₄ and a molecular weight of 184.04 g/mol.

Q2: What are the key spectroscopic features of sodium orthosilicate?

A2: While specific spectroscopic data is limited in the provided research, sodium orthosilicate can be characterized using techniques like X-ray diffraction (XRD) to analyze its crystalline structure [, ] and Raman spectroscopy to identify characteristic vibrational modes [].

Q3: How does the stability of sodium orthosilicate vary with temperature?

A3: Sodium orthosilicate exhibits thermal stability, decomposing at high temperatures. [, ]. Research suggests its use in high-temperature applications like electrical steel bonding where it remains effective even after prolonged exposure to temperatures between 600°C and 800°C [].

Q4: How does sodium orthosilicate interact with acidic solutions?

A4: Sodium orthosilicate reacts with acids, forming silicic acid and the corresponding sodium salt. [] This reactivity makes it suitable for specific applications like neutralizing acidic environments.

Q5: Does sodium orthosilicate exhibit any catalytic activity?

A5: Research indicates that sodium orthosilicate can act as a catalyst in certain reactions. For instance, it promotes the generation of β-dicalcium silicate (β-C2S) from calcium silicate hydrate (C-S-H) at low temperatures [].

Q6: What is the role of sodium orthosilicate in CO2 capture?

A6: Sodium orthosilicate demonstrates potential for CO2 capture, with a maximum capacity reaching up to 19.2 wt% []. The addition of alkali carbonates further enhances its CO2 capture performance, particularly at low temperatures, due to the formation of pyrocarbonate (C2O52-) [, ].

Q7: How is sodium orthosilicate utilized in enhanced oil recovery?

A7: Sodium orthosilicate is used as an alkaline agent in enhanced oil recovery techniques like alkaline flooding [, , , , , ]. It helps mobilize trapped oil by reducing interfacial tension between oil and water [, , ], altering rock wettability [], and potentially contributing to oil swelling [].

Q8: How does the efficiency of sodium orthosilicate in EOR compare to other alkalis?

A8: Studies comparing sodium orthosilicate to sodium hydroxide in EOR show that dilute solutions of sodium orthosilicate can recover significantly higher amounts of residual oil from Berea sandstone cores []. This enhanced performance is attributed to factors like greater tolerance to hardness ions, improved surface activity at the oil/water interface, and more favorable coalescence behavior [].

Q9: Are there any challenges associated with using sodium orthosilicate in EOR?

A9: One challenge is the formation of emulsions [, ]. While emulsions can be beneficial for mobilizing oil, overly stable emulsions can hinder oil bank formation and reduce recovery efficiency []. The presence of acidic resins in crude oil can further complicate emulsion behavior [].

Q10: What is the potential role of sodium orthosilicate in Alzheimer's disease research?

A10: Research suggests that sodium orthosilicate might be able to reverse the beta-sheet conformation of amyloid-beta (Aβ) peptides induced by aluminum, a potential contributing factor to Alzheimer's disease [, ]. This reversal is attributed to the strong binding affinity of silicate ions for aluminum [].

Q11: Has sodium orthosilicate shown any effects on cell growth and proliferation?

A11: In vitro studies using human cell lines (fibroblasts, endothelial cells, and osteoblasts) have shown that sodium orthosilicate, especially when combined with concentrated growth factors (CGF), can stimulate cell growth, proliferation, and metabolic activity [, ]. These findings suggest its potential for tissue regeneration applications.

Q12: How is sodium orthosilicate used in the synthesis of materials?

A12: Sodium orthosilicate serves as a precursor in the synthesis of various materials. It is used in the preparation of thermally stable flexible and elastic silicates [] and in the synthesis of mullite powders through the geopolymer technique []. Additionally, it plays a role in the production of forsterite powders [].

Q13: How does sodium orthosilicate contribute to the development of zeolite materials?

A13: Sodium orthosilicate, along with sodium pyrosilicate, is used in the reinsertion of silicon into desilicated ZSM-5 zeolites []. This process allows for the creation of thermally stable zeolite materials with tailored micropore sizes, impacting their selectivity in catalysis and adsorption [].

Q14: What are the environmental implications of using sodium orthosilicate?

A14: While specific data is limited in the provided research, responsible practices are crucial when handling and disposing of sodium orthosilicate to minimize potential environmental impacts. Further research is needed to fully understand its ecotoxicological effects and degradation pathways.

Q15: What are some promising areas for future research on sodium orthosilicate?

A15: - Further exploration of its potential in CO2 capture technologies, particularly in optimizing its sorption kinetics and capacity.- Investigating its role in bioinspired silica formation processes, building upon insights into its stabilization mechanisms with biocompatible polymers like polyethylene glycol [].- Comprehensive studies on its toxicological and environmental impact to ensure safe and sustainable applications.- Development of novel drug delivery systems utilizing sodium orthosilicate to target specific tissues or organs, particularly in the context of Alzheimer's disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.